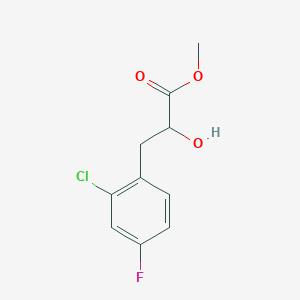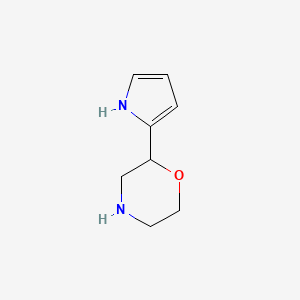
2-(1H-pyrrol-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrrol-2-yl)morpholine is a heterocyclic compound that features both a pyrrole ring and a morpholine ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both pyrrole and morpholine, making it a valuable scaffold in medicinal chemistry and other scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)morpholine can be achieved through various methods. One common approach involves the condensation of pyrrole derivatives with morpholine under specific reaction conditions. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with morpholine in the presence of a catalytic amount of iron (III) chloride can yield the desired product . Another method involves the use of N-substituted pyrroles, which can be synthesized through the Paal-Knorr pyrrole synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-pyrrol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxaldehydes, while reduction can produce pyrrol-2-ylmethanols .
Applications De Recherche Scientifique
2-(1H-pyrrol-2-yl)morpholine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(1H-pyrrol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to its observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparaison Avec Des Composés Similaires
2-(1H-pyrrol-2-yl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing nitrogen.
Pyrrole: An aromatic heterocycle with a five-membered ring containing nitrogen.
Morpholine: A six-membered ring containing both oxygen and nitrogen.
The uniqueness of this compound lies in its combination of the pyrrole and morpholine rings, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(1H-pyrrol-2-yl)morpholine |
InChI |
InChI=1S/C8H12N2O/c1-2-7(10-3-1)8-6-9-4-5-11-8/h1-3,8-10H,4-6H2 |
Clé InChI |
VAJLCZBVXDXNHS-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)


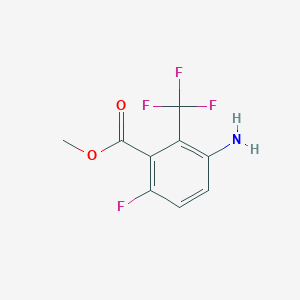
![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)

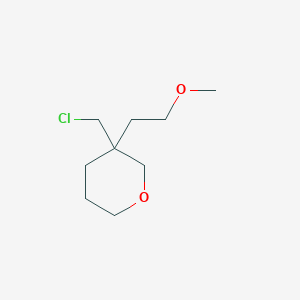
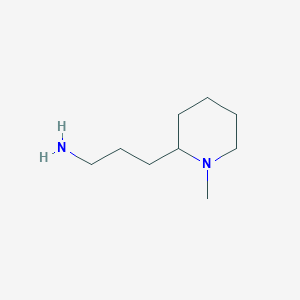
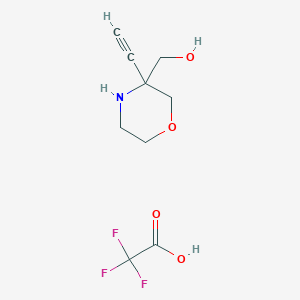
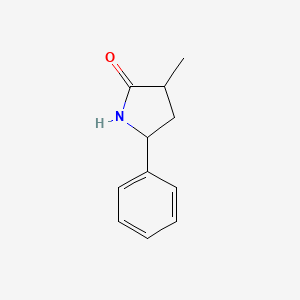

![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
